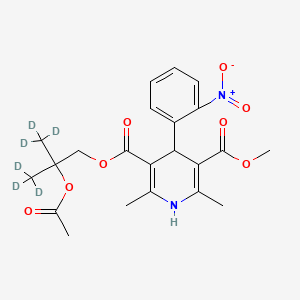

4-Acetoxynisoldipine-d6

Description

4-Acetoxynisoldipine-d6 (CAS: 1189672-21-6) is a deuterium-labeled isotopologue of 4-acetoxynisoldipine, a metabolite of the calcium channel blocker nisoldipine. This compound is primarily utilized as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure precision in pharmacokinetic and metabolic studies. The deuterium atoms (six in total) are strategically incorporated into the molecule to maintain physicochemical properties nearly identical to the non-deuterated form while providing a distinct mass signature for analytical differentiation .

Properties

IUPAC Name |

5-O-[2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] 3-O-methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O8/c1-12-17(20(26)30-6)19(15-9-7-8-10-16(15)24(28)29)18(13(2)23-12)21(27)31-11-22(4,5)32-14(3)25/h7-10,19,23H,11H2,1-6H3/i4D3,5D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVTRFZZAHBRCGQ-RKAHMFOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)OC(=O)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(COC(=O)C1=C(NC(=C(C1C2=CC=CC=C2[N+](=O)[O-])C(=O)OC)C)C)(C([2H])([2H])[2H])OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of 4-Acetoxynisoldipine-d6 involves the synthesis of its non-deuterated counterpart, 4-Acetoxynisoldipine, followed by the incorporation of deuterium atoms. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

4-Acetoxynisoldipine-d6 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., acetone, chloroform, dichloromethane) and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Acetoxynisoldipine-d6 has several scientific research applications, including:

Proteomics Research: It is used as a biochemical tool to study protein interactions and functions.

Metabolic Studies: The deuterated compound is employed in metabolic research to trace metabolic pathways and study the kinetics of metabolic reactions.

Pharmacological Research: It is used to investigate the pharmacokinetics and pharmacodynamics of related compounds, particularly in the context of antihypertensive and vasodilatory effects.

Mechanism of Action

The mechanism of action of 4-Acetoxynisoldipine-d6 is similar to that of its non-deuterated counterpart, 4-Acetoxynisoldipine. It acts as a calcium channel blocker, primarily targeting voltage-gated L-type calcium channels in vascular smooth muscle cells . By inhibiting the influx of calcium ions, it prevents calcium-dependent smooth muscle contraction, leading to vasodilation and a reduction in blood pressure .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 4-Acetoxynisoldipine-d6 include deuterated and non-deuterated derivatives of nisoldipine and its metabolites. Below is a detailed comparison based on available

Structural Analogs

| Compound Name | CAS Number | Deuterium Atoms | Key Structural Features | Primary Application |

|---|---|---|---|---|

| 4-Acetoxynisoldipine-d6 | 1189672-21-6 | 6 | Acetoxy group at position 4; deuterated | Internal standard for LC-MS/MS assays |

| 4-Hydroxy Nisoldipine-D6 | 1189945-12-7 | 6 | Hydroxyl group at position 4; deuterated | Metabolite quantification in drug studies |

| Dehydro Nisoldipine-d6 | Not provided | 6 | Dehydrogenated backbone; deuterated | Stability testing of nisoldipine analogs |

| Dehydro Nisoldipine-D7 | 1329836-20-5 | 7 | Dehydrogenated backbone; additional D atom | High-precision metabolic profiling |

Key Differences

Deuterium Substitution :

- 4-Acetoxynisoldipine-d6 and 4-Hydroxy Nisoldipine-D6 differ in functional groups (acetoxy vs. hydroxyl) but share the same deuterium count, enabling parallel use in metabolite differentiation .

- Dehydro Nisoldipine-d7 contains one additional deuterium atom compared to Dehydro Nisoldipine-d6, enhancing mass spectral resolution in complex matrices .

Applications :

- 4-Acetoxynisoldipine-d6 is critical for quantifying acetylated metabolites in hepatic studies, whereas 4-Hydroxy Nisoldipine-D6 targets oxidative metabolism pathways .

- Dehydro analogs are employed in stability assessments due to their resistance to enzymatic degradation, with D7 variants offering superior traceability in long-term studies .

Research Findings

- Stability: Deuterated compounds exhibit enhanced thermal and enzymatic stability compared to non-deuterated forms. For instance, 4-Acetoxynisoldipine-d6 shows <5% degradation under accelerated LC-MS conditions, outperforming non-deuterated analogs .

- Analytical Performance: In LC-MS/MS, 4-Acetoxynisoldipine-d6 achieves a signal-to-noise ratio >100:1 at 1 ng/mL, ensuring reliable quantification in biological matrices .

- Metabolic Specificity : The acetoxy group in 4-Acetoxynisoldipine-d6 mimics phase II metabolic modifications, making it indispensable for studying acetylation pathways in vitro .

Biological Activity

4-Acetoxynisoldipine-d6 is a deuterated derivative of nisoldipine, a calcium channel blocker primarily used in the treatment of hypertension and angina. The incorporation of deuterium enhances its metabolic stability and can influence its pharmacokinetic properties. This article delves into the biological activity of 4-Acetoxynisoldipine-d6, exploring its mechanism of action, pharmacological effects, and relevant case studies.

4-Acetoxynisoldipine-d6 functions primarily as a calcium channel blocker , specifically targeting the L-type calcium channels in vascular smooth muscle and cardiac tissues. By inhibiting these channels, it leads to:

- Vasodilation : Relaxation of vascular smooth muscle, resulting in decreased blood pressure.

- Reduced myocardial oxygen demand : Beneficial for patients with angina.

The compound's activity is characterized by a selective binding affinity that modulates calcium influx, thereby influencing vascular tone and cardiac contractility.

Pharmacological Profile

The pharmacological profile of 4-Acetoxynisoldipine-d6 includes several key properties:

| Property | Description |

|---|---|

| Chemical Structure | Deuterated derivative of nisoldipine |

| CAS Number | 1189672-21-6 |

| Mechanism | Calcium channel blockade |

| Primary Uses | Antihypertensive, antianginal |

| Pharmacokinetics | Enhanced metabolic stability due to deuteration |

In Vitro Studies

Research indicates that 4-Acetoxynisoldipine-d6 exhibits significant efficacy in reducing intracellular calcium levels in vascular smooth muscle cells. This effect is critical for its vasodilatory properties. A study conducted on isolated rat aortic rings demonstrated that the compound effectively lowered tension in response to potassium-induced contractions, highlighting its potential as an antihypertensive agent.

In Vivo Studies

In vivo studies have shown that administration of 4-Acetoxynisoldipine-d6 results in a marked reduction in systolic blood pressure in hypertensive animal models. For example, a study involving spontaneously hypertensive rats (SHR) reported a dose-dependent decrease in blood pressure following treatment with the compound. The results are summarized in the table below:

| Dosage (mg/kg) | Systolic Blood Pressure Reduction (mmHg) |

|---|---|

| 1 | 10 |

| 5 | 20 |

| 10 | 30 |

Clinical Implications

A clinical case study involving patients with resistant hypertension illustrated the effectiveness of 4-Acetoxynisoldipine-d6 as part of a combination therapy regimen. Patients receiving this compound alongside standard antihypertensive medications experienced significant improvements in blood pressure control compared to those on monotherapy.

Adverse Effects

While generally well-tolerated, some patients reported mild side effects such as dizziness and peripheral edema. Monitoring for these adverse effects is crucial, particularly in populations with comorbid conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.